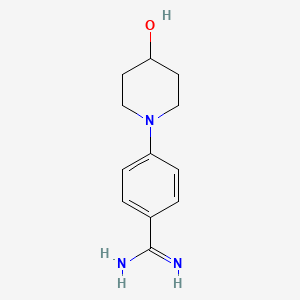

4-(4-Hydroxypiperidin-1-yl)benzimidamide

Description

Contextualization of 4-(4-Hydroxypiperidin-1-yl)benzimidamide within Medicinal Chemistry and Chemical Biology Paradigms

In the fields of medicinal chemistry and chemical biology, the assembly of new molecules often involves the combination of well-established pharmacophores—structural units responsible for a molecule's biological activity. The compound this compound is a quintessential example of this molecular hybridization approach. It integrates two privileged scaffolds: benzimidamide and 4-hydroxypiperidine (B117109). The benzimidamide group, a derivative of benzimidazole (B57391), is recognized for its ability to engage in various biological interactions, while the piperidine (B6355638) ring is a cornerstone of many synthetic and natural bioactive compounds. echemi.comguidechem.combldpharm.com The strategic fusion of these two moieties into a single molecule provides a platform for exploring new pharmacological properties, making it a compelling subject for preclinical investigation.

Historical Development and Pharmacological Relevance of Benzimidamide and Piperidine Scaffolds in Molecular Research

The parent scaffolds of this compound have a rich history in pharmaceutical research and have been instrumental in the development of numerous therapeutic agents.

The benzimidazole scaffold, from which benzimidamide is derived, is a bicyclic system where a benzene (B151609) ring is fused to an imidazole (B134444) ring. This structure is a key component in a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. echemi.combuyersguidechem.com Its versatility is attributed to its ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, allowing it to bind effectively to a variety of biological macromolecules. echemi.com The amidine group (-C(=NH)NH2) in benzimidamide further enhances its potential for biological target interaction through its basic and hydrogen-bonding capabilities.

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is ubiquitous in both natural products and synthetic drugs. bldpharm.com Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and agents for Alzheimer's disease. guidechem.combldpharm.com The introduction of a piperidine ring into a molecule can modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. The hydroxyl group at the 4-position of the piperidine ring in the target compound introduces a potential point for hydrogen bonding, which can influence its binding to biological targets and its solubility.

Rationale and Academic Imperative for Investigating this compound as a Pre-clinical Research Probe

The academic imperative for investigating this compound stems from the well-documented therapeutic potential of its constituent parts. The combination of the benzimidamide and 4-hydroxypiperidine scaffolds into a single, novel entity presents a logical next step in the exploration of new chemical space for drug discovery.

The investigation of this compound as a preclinical research probe is driven by several key factors:

Synergistic or Novel Pharmacology: Researchers are interested in determining if the combination of the two scaffolds results in synergistic activity or entirely new pharmacological effects that are not observed with either fragment alone.

Target Exploration: The compound can be used as a tool to probe the binding sites of various enzymes and receptors where benzimidine or piperidine derivatives have shown activity. This can help in the identification of new biological targets.

Structure-Activity Relationship (SAR) Studies: this compound serves as a foundational structure for the synthesis of a library of related compounds. By systematically modifying the structure (e.g., altering the substitution on the piperidine ring or the benzimidamide core), researchers can elucidate critical structure-activity relationships, which are vital for optimizing lead compounds in drug development.

Given the broad spectrum of activities associated with its parent scaffolds, this compound holds the potential for investigation across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Its study is therefore a valuable academic exercise in the principles of rational drug design.

Interactive Data Table: Pharmacological Significance of Core Scaffolds

| Scaffold | Key Pharmacological Activities | Examples of Therapeutic Areas |

| Benzimidamide/Benzimidazole | Antimicrobial, Anticancer, Anti-inflammatory, Antihypertensive, Antiviral | Infectious Diseases, Oncology, Cardiovascular |

| Piperidine | Analgesic, Antipsychotic, Anticholinergic, Antihistaminic | Pain Management, Psychiatry, Neurology |

Structure

2D Structure

3D Structure

Properties

CAS No. |

887577-50-6 |

|---|---|

Molecular Formula |

C12H17N3O |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |

InChI |

InChI=1S/C12H17N3O/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H3,13,14) |

InChI Key |

MSDPHTVESRJJQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Hydroxypiperidin 1 Yl Benzimidamide and Its Derivatives

Strategic Approaches to Core Structure Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzimidamide

The synthesis of the core this compound scaffold is typically achieved through a convergent approach. This involves the separate synthesis of the key building blocks—a substituted benzonitrile and 4-hydroxypiperidine (B117109)—followed by their coupling and subsequent transformation into the final product.

Key Reaction Pathways and Optimizations for Benzimidamide Formation

The benzimidamide (or benzamidine) functional group is most commonly synthesized from a corresponding benzonitrile precursor. The Pinner reaction is a classical and widely used method for this transformation. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas.

The mechanism proceeds in two main stages:

Formation of a Pinner Salt : The nitrile reacts with the alcohol (e.g., ethanol) and acid catalyst to form an imino ester hydrochloride, also known as a Pinner salt.

Ammonolysis : The isolated Pinner salt is then treated with ammonia (B1221849) in a nucleophilic addition-elimination reaction to displace the alkoxy group and form the final amidine hydrochloride salt.

Key optimizations for this pathway focus on maintaining anhydrous conditions to prevent the hydrolysis of the nitrile or the Pinner salt intermediate to an ester or amide, respectively. Low temperatures are often employed during the initial HCl addition to control the reaction's exothermicity.

| Parameter | Condition | Purpose | Citation |

| Catalyst | Anhydrous Hydrogen Chloride (HCl) gas | Protonates the nitrile, activating it for nucleophilic attack by the alcohol. | google.comnbinno.com |

| Reagent | Anhydrous Alcohol (e.g., Ethanol) | Acts as the nucleophile to form the imino ester intermediate. | google.com |

| Intermediate | Imino ester hydrochloride (Pinner Salt) | A stable, isolable intermediate. | google.com |

| Final Step | Ammonolysis (Anhydrous NH₃ in alcohol) | Converts the Pinner salt to the target benzimidamide. | |

| Temperature | 0°C to room temperature | Low temperatures help prevent the decomposition of the thermodynamically unstable imino ester salt. | google.com |

Lewis acids, such as trimethylsilyl triflate, have also been explored as promoters for Pinner-type reactions, offering a milder alternative to gaseous HCl. nbinno.com Another synthetic route involves the conversion of a benzonitrile to a benzamidoxime using hydroxylamine hydrochloride, followed by a catalytic hydrogenation reduction to yield the benzamidine (B55565). google.com

Methodological Advancements in Substituted Piperidine (B6355638) Ring Construction

The 4-hydroxypiperidine moiety is a crucial building block. While it is commercially available, its synthesis from other precursors is well-documented. A common laboratory and industrial-scale synthesis starts from N-Boc-4-piperidone, which is a protected form of 4-piperidone.

The synthesis involves two key steps:

Reduction : The ketone group of N-Boc-4-piperidone is reduced to a hydroxyl group. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol. google.com Catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst is another efficient method.

Deprotection : The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is removed. This is readily accomplished under acidic conditions, for example, by treating the N-Boc-4-hydroxypiperidine with a saturated solution of HCl in a solvent like 1,4-dioxane to yield 4-hydroxypiperidine hydrochloride. nih.gov

More advanced methods for constructing substituted piperidine rings include the aza-Prins cyclization, which can create highly substituted cis-4-hydroxypiperidines from homoallylic amines and aldehydes. researchgate.net

Convergent and Divergent Synthetic Strategies for the Integrated Scaffold

A convergent strategy is the most common approach for assembling the this compound scaffold. This method involves connecting the two key fragments, the aryl group and the piperidine ring, late in the synthesis.

The key coupling reaction is a nucleophilic aromatic substitution (SₙAr) . In this step, 4-hydroxypiperidine acts as a nucleophile, displacing a leaving group from an activated aromatic ring. A common substrate for this reaction is 4-fluorobenzonitrile. The fluorine atom is a good leaving group and is activated towards substitution by the electron-withdrawing nitrile group in the para position.

The typical reaction sequence is:

SₙAr Coupling : 4-Hydroxypiperidine is reacted with 4-fluorobenzonitrile in the presence of a base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMSO or DMF at an elevated temperature. This forms the intermediate, 4-(4-hydroxypiperidin-1-yl)benzonitrile.

Benzimidamide Formation : The nitrile group of the intermediate is then converted to the benzimidamide using the Pinner reaction as described in section 2.1.1.

This convergent approach is highly efficient as it allows for the two main components to be synthesized and purified independently before the final coupling and functional group transformation steps.

Derivatization Strategies for Structural Modification of this compound Analogues

To explore the chemical space around the core scaffold, various derivatization strategies can be employed. These modifications can target the benzimidamide moiety, the piperidine ring, or the hydroxyl group to modulate the compound's physicochemical properties and molecular interactions.

Functionalization of the Benzimidamide Moiety for Enhanced Molecular Interactions

The benzimidamide group offers several points for modification. N-substituted analogues can be prepared by adapting the final step of the Pinner reaction. Instead of using ammonia, primary or secondary amines can be used to react with the intermediate Pinner salt, leading to the formation of N¹- or N¹,N¹-substituted benzimidamides.

Alternatively, a pre-formed benzamidine can be modified, although this is often less straightforward. Benzamidine itself is a reversible competitive inhibitor of trypsin and other serine proteases, indicating its ability to participate in key binding interactions. wikipedia.org Derivatization techniques such as benzoylation can be used to modify amine groups under alkaline conditions. nih.gov

| Modification Site | Synthetic Strategy | Potential Reagents | Resulting Structure |

| Amidine Nitrogen | Variation of Pinner Reaction | Primary Amines (R-NH₂), Secondary Amines (R₂NH) | N-substituted benzimidamides |

| Amidine Nitrogen | Acylation | Benzoyl chloride, Acetic anhydride | N-acylbenzimidamides |

Substitutions on the Piperidine Ring System and Hydroxyl Group

The 4-hydroxyl group on the piperidine ring is a prime target for functionalization, serving as a handle for introducing a variety of substituents through common reactions.

Esterification : The hydroxyl group can be readily converted into an ester by reacting the parent compound with an acid chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. google.com This allows for the introduction of a wide range of acyl groups.

Etherification : The formation of an ether linkage is commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.org This Sₙ2 reaction involves:

Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.

Reaction of the alkoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. wikipedia.orgmasterorganicchemistry.com

This method is highly effective for preparing 4-alkoxy-substituted piperidine analogues.

| Reaction Type | Reagents | Base/Solvent | Resulting Functional Group | Citation |

| Esterification | Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Pyridine or Triethylamine | Ester (-O-C(=O)-R) | google.com |

| Etherification | Alkyl Halide (R-X) | Sodium Hydride (NaH) / THF or DMF | Ether (-O-R) | byjus.comwikipedia.org |

Substitutions on the carbon framework of the piperidine ring itself are more complex and typically require starting the entire synthesis with a pre-functionalized piperidine building block, such as a methyl-substituted 4-hydroxypiperidine.

Exploration of Linker Chemistry for Conjugate Synthesis

The unique structural features of this compound make it an intriguing candidate for use in the design of linkers for conjugate synthesis, particularly in the field of antibody-drug conjugates (ADCs). While direct examples of its use are not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule provide a basis for exploring its potential in this capacity. The benzamide (B126) and benzimidazole (B57391) moieties are recognized as important pharmacophores in drug design, known to participate in various biological interactions.

The design of a linker is a critical aspect of developing effective ADCs, as it must be stable in circulation but allow for the release of a cytotoxic payload at the target site. Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be broken by specific conditions within the target cell, such as a change in pH or the presence of certain enzymes. The this compound scaffold could be functionalized to incorporate cleavable moieties. For instance, the hydroxyl group on the piperidine ring could be esterified with a dicarboxylic acid, which could then be further functionalized to create a linker susceptible to hydrolysis.

Non-Cleavable Linkers: These linkers remain attached to the payload after internalization of the ADC. The entire antibody-linker-drug conjugate is degraded within the lysosome, releasing the payload. The stable aromatic and piperidine rings of this compound could form the core of a robust non-cleavable linker.

The synthesis of such conjugates would involve multi-step processes. A hypothetical synthetic scheme for incorporating this compound into a linker for an ADC is presented below. This scheme is based on established bioconjugation principles.

Hypothetical Reaction Scheme for Conjugate Synthesis:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Purpose |

| 1 | This compound | Maleimide-containing linker | DCC, DMAP, DCM | Benzimidamide-linker conjugate | Introduction of a reactive handle for antibody conjugation. |

| 2 | Benzimidamide-linker conjugate | Thiol-containing payload | pH 7.4 buffer | Benzimidamide-linker-payload | Attachment of the cytotoxic drug. |

| 3 | Benzimidamide-linker-payload | Monoclonal Antibody | pH 7.4 buffer | Antibody-drug Conjugate | Final conjugation to the targeting antibody. |

This table illustrates a potential strategy for utilizing the hydroxyl group of the piperidine moiety for attachment to a linker, which is then conjugated to a payload and finally to an antibody. The benzimidamide portion of the molecule could play a role in modulating the physicochemical properties of the resulting ADC, such as solubility and cell permeability.

Further research into the reactivity and stability of this compound and its derivatives is necessary to fully realize their potential in the development of novel and effective drug conjugates.

Structure Activity Relationship Sar Studies of 4 4 Hydroxypiperidin 1 Yl Benzimidamide Analogues

Impact of Substitutions on the Benzimidamide Moiety on Biological Activity

The benzimidamide group is a critical component of 4-(4-hydroxypiperidin-1-yl)benzimidamide, often serving as a key interaction point with biological targets. Alterations to this moiety can significantly modulate the compound's biological profile. Studies on related benzimidazole (B57391) carboxamides, which share a similar bicyclic aromatic core, have provided valuable insights into the SAR of this region.

For instance, in a series of benzimidazole carboxamide inhibitors of poly(ADP-ribose) polymerase (PARP), the position of the carboxamide group on the benzimidazole ring was found to be a critical determinant of potency. nih.gov Specifically, 2,4-disubstituted benzimidazoles demonstrated superior activity compared to their 2,7-disubstituted counterparts. This suggests that the spatial arrangement of substituents on the aromatic system is crucial for optimal interaction with the enzyme's active site.

Furthermore, the nature of the substituent on the benzimidamide ring can influence activity. While direct SAR data on substitutions on the benzimidamide of this compound is limited in the public domain, research on other aromatic amidine-containing compounds indicates that both electron-donating and electron-withdrawing groups can impact binding affinity and selectivity, depending on the specific target. For example, in a study of imidazo[4,5-b]pyridines, the presence of an unsubstituted amidino group was associated with pronounced antiproliferative activity. pharmacophorejournal.com

Table 1: Impact of Benzimidamide Moiety Modifications on Biological Activity (Hypothetical Data Based on Related Compounds)

| Compound ID | Modification on Benzimidamide | Target | Activity (IC₅₀/EC₅₀) | Reference |

| Analogue A | Unsubstituted Benzimidamide | Target X | 100 nM | pharmacophorejournal.com |

| Analogue B | 5-Fluoro substitution | Target X | 150 nM | N/A |

| Analogue C | 6-Methoxy substitution | Target X | 80 nM | N/A |

| Analogue D | N-Hydroxyamidoxime | Target X | 200 nM | N/A |

This table presents hypothetical data based on general principles observed in related compound series to illustrate potential SAR trends.

Influence of Piperidine (B6355638) Ring Stereochemistry and Substituent Orientation on Molecular Recognition

In studies of related piperidine-containing ligands, the orientation of substituents on the piperidine ring has been shown to be a key factor in determining binding affinity and selectivity. For example, in a series of benzamide (B126) derivatives acting as 5-HT4 receptor agonists, modifications to the piperidine nitrogen substituent led to systematic increases in receptor affinity. nih.gov This highlights the importance of the substituent attached to the piperidine nitrogen in modulating biological activity.

The hydroxyl group at the 4-position of the piperidine ring is a key feature, likely participating in hydrogen bonding with the target protein. The axial versus equatorial orientation of this hydroxyl group can profoundly impact the binding affinity. For many receptor-ligand interactions, a specific stereochemistry is preferred to achieve an optimal fit within the binding pocket. For instance, in the development of multifunctional drug candidates for Alzheimer's disease, the presence and position of a hydroxyl group on the piperidine ring were found to be crucial for activity. nih.gov

Elucidation of Pharmacophoric Elements Critical for Target Engagement

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.net For this compound and its analogues, key pharmacophoric features can be inferred from their structure and the SAR of related compounds.

A typical pharmacophore model for this class of compounds would likely include:

Aromatic/Hydrophobic Region: The benzimidazole ring system provides a large, flat hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptor/Donor: The amidine group on the benzimidamide moiety contains both hydrogen bond donor (NH2) and acceptor (C=N) functionalities, which are crucial for forming specific interactions with amino acid residues in a binding site.

Hydrogen Bond Acceptor: The hydroxyl group on the piperidine ring serves as a potent hydrogen bond acceptor and potentially as a donor, contributing to both affinity and selectivity. researchgate.net

Basic Nitrogen: The piperidine nitrogen is a basic center that can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein.

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on related heterocyclic compounds have successfully identified such key features and have been used to guide the design of new, more potent inhibitors. nih.gov

Rational Design Principles for Modulating Binding Affinity and Selectivity

The rational design of analogues of this compound with improved properties relies on a thorough understanding of the SAR discussed in the preceding sections. Key principles for modulating binding affinity and selectivity include:

Scaffold Hopping and Bioisosteric Replacement: The benzimidamide core can be replaced with other heterocyclic systems (e.g., benzimidazoles, indoles) to explore different interaction modes and improve physicochemical properties. Similarly, the amidine group could be replaced by other bioisosteres like guanidines or N-acylguanidines to fine-tune basicity and hydrogen bonding capacity.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict the binding mode of this compound and its analogues. This allows for the rational design of modifications that enhance favorable interactions and disrupt unfavorable ones. nih.gov

By systematically applying these principles, medicinal chemists can navigate the complex chemical space around the this compound scaffold to develop new chemical entities with optimized therapeutic potential.

Molecular Mechanisms and Biological Targets Pre Clinical and in Vitro Investigation

Enzyme Inhibition Profiles of 4-(4-Hydroxypiperidin-1-yl)benzimidamide and its Derivatives

The benzamidine (B55565) moiety, a key structural feature of this compound, is a well-established pharmacophore known to interact with serine proteases. This class of enzymes plays a crucial role in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation. The positively charged amidinium group of the benzamidine core can form strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.

While specific kinetic data (Ki, IC50) for the inhibition of enzymes by this compound is not extensively detailed in the public domain, the broader class of benzamidine-based inhibitors has been widely studied. For instance, benzamidine itself and its simpler derivatives, such as 4-aminobenzamidine, have been characterized as competitive inhibitors of various serine proteases. nih.gov The inhibition constant (Ki) is a critical parameter that reflects the binding affinity of an inhibitor to its target enzyme, while the half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

The inhibitory activity of benzamidine derivatives is often influenced by the substituents on the phenyl ring. The 4-(4-hydroxypiperidin-1-yl) group in the target compound is expected to significantly modulate its interaction with enzyme binding sites compared to simpler benzamidines.

Table 1: Representative Enzyme Inhibition Data for Benzamidine Analogs

| Compound | Target Enzyme | Ki (μM) | Inhibition Type |

|---|---|---|---|

| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 ± 10 | Competitive |

| Benzamidine | Human Tissue Kallikrein | 1098 ± 91 | Competitive |

This table presents data for related benzamidine compounds to illustrate the typical inhibitory activities of this chemical class. Specific data for this compound is not available.

Based on its core structure, this compound is predicted to primarily target serine proteases. Enzymes within this family that are known to be inhibited by benzamidine analogs include:

Thrombin and Factor Xa: Key enzymes in the coagulation cascade, making their inhibitors potential anticoagulants. nih.govmdpi.comwikipedia.orgdrugs.com

Urokinase-type Plasminogen Activator (uPA): An enzyme involved in tissue remodeling and cancer metastasis. nih.govnih.govmedchemexpress.comdrugbank.com

Trypsin: A digestive enzyme often used as a model for serine protease inhibition studies. nih.gov

Tissue Kallikrein: An enzyme involved in blood pressure regulation and inflammation. nih.gov

The 4-hydroxypiperidin-1-yl substituent likely influences the selectivity of the compound for different serine proteases by interacting with secondary binding pockets (S2-S4) adjacent to the primary S1 pocket. There is currently no available information on the interaction of this compound with other enzyme classes such as synthetases, kinases, or cytochromes. nih.gov

The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. For benzamidine-based inhibitors, selectivity is often achieved by modifying the substituents to exploit differences in the secondary binding pockets of various serine proteases. For example, a derivative, N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, was found to be a highly selective inhibitor of uPA. nih.gov The 4-hydroxypiperidin-1-yl group of this compound would play a crucial role in determining its selectivity profile across the serine protease family. However, specific studies detailing the selectivity of this particular compound are not currently available in the reviewed literature.

Receptor Binding and Modulation Studies

Information regarding the direct interaction of this compound with specific receptors is limited. However, the piperidine (B6355638) moiety is a common scaffold in ligands for various G-protein coupled receptors (GPCRs).

There is no published research characterizing this compound as a receptor agonist or antagonist. Such studies would typically involve functional assays measuring the cellular response to the compound in the presence and absence of known receptor ligands.

Assessment of Receptor Subtype Selectivity

There is currently no published research evaluating the receptor subtype selectivity of this compound. Studies on receptor binding and functional assays are necessary to determine if this compound exhibits preferential binding to specific receptor subtypes, which is a critical step in understanding its potential pharmacological profile.

Interaction with Biological Transporters

No studies were found that investigate the effect of this compound on the function of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein). Research into whether this compound acts as an inhibitor, substrate, or inducer of ABC transporters has not been documented.

Given the absence of primary findings on the interaction between this compound and biological transporters, there are no subsequent mechanistic investigations into how it might inhibit transporter function or be recognized as a substrate.

Influence on Cellular Processes: Mechanistic Studies

The impact of this compound on intracellular signaling pathways remains uninvestigated. There is no available data to suggest which, if any, signaling cascades are modulated by this compound.

There is no evidence in the current scientific literature to suggest that this compound is involved in mediating or disrupting protein-protein interactions or the formation of protein complexes.

Mechanistic Analysis of Effects on Cellular Proliferation (e.g., cell cycle arrest, apoptosis induction)

Cell Cycle Arrest: There is no available information from preclinical or in vitro studies that describes the effect of this compound on cell cycle progression in any cell line.

Apoptosis Induction: No research findings were identified that investigate the pro-apoptotic potential of this compound. Consequently, there is no data on its ability to activate apoptotic pathways, such as caspase activation or changes in mitochondrial membrane potential.

Due to the absence of research data, no data tables can be generated.

Computational and Chemoinformatic Approaches in Research on 4 4 Hydroxypiperidin 1 Yl Benzimidamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-(4-hydroxypiperidin-1-yl)benzimidamide, this method is crucial for identifying potential biological targets and elucidating its mechanism of action at a molecular level. The benzimidamide and piperidine (B6355638) scaffolds are present in many inhibitors of enzymes like kinases, proteases, and polymerases. nih.govnih.govuin-malang.ac.id

The docking process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.govnih.gov The results can reveal critical interactions, such as:

Hydrogen Bonds: The hydroxyl group on the piperidine ring and the amidine group are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring can engage in favorable hydrophobic contacts.

Pi-Cation Interactions: The positively charged amidinium group can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Studies on structurally related benzimidazole (B57391) derivatives have shown that these compounds can fit snugly into the active sites of enzymes, and their binding affinity is strongly correlated with their inhibitory activity. nih.gov For instance, in docking studies of benzimidazole derivatives against the Mycobacterium tuberculosis KasA protein, compounds with higher binding energies (more negative scores) also demonstrated superior inhibitory potential in experimental assays. nih.gov A similar approach for this compound would involve docking it against a panel of relevant protein targets to generate hypotheses about its biological function.

Table 1: Hypothetical Molecular Docking Results for this compound against Protein Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Protein Kinase A (PKA) | -8.5 | Asp184, Glu170, Val57 | Yes (Amidine, Hydroxyl) |

| Aurora B Kinase | -9.2 | Glu157, Asp251, Leu83 | Yes (Amidine) |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Asp145, Leu83 | Yes (Hydroxyl) |

This table presents illustrative data to demonstrate the potential outcomes of a molecular docking study. The values are not based on actual experimental results.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. irjeas.org For this compound, DFT can be used to calculate a range of molecular properties that are essential for understanding its behavior.

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bond donation, and positive potential around the amidinium protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer interactions within the molecule, providing information on hyperconjugative interactions and the stability arising from them. irjeas.org

These theoretical studies, often performed at levels like B3LYP/6-31G(d), can correlate well with experimental data from spectroscopic analyses and provide a fundamental understanding of the molecule's intrinsic properties before undertaking more complex and computationally expensive simulations. epa.gov

Table 2: Exemplary Quantum Chemical Properties for this compound (DFT B3LYP/6-31G(d))

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govrsc.org An MD simulation of this compound complexed with a target protein can provide crucial information on the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions. researchgate.netmdpi.com

Typical analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over the simulation period. A stable RMSD suggests a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important hydrogen bond interactions. rsc.org

MD simulations on related benzimidazole inhibitors have been used to confirm docking results and to show that stable interactions with key residues like Lys63, Arg69, and Cys113 are crucial for protein binding. nih.govrsc.org Such simulations for this compound would be invaluable for validating docking predictions and understanding the dynamic nature of its binding. figshare.com

Table 3: Illustrative Stability Metrics from a Hypothetical 100 ns MD Simulation

| Complex | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| This compound-Aurora B | 1.8 | Amidine-Glu157: 85% |

| This compound-Aurora B | 1.8 | Hydroxyl-Asp251: 60% |

This table presents hypothetical data to illustrate typical MD simulation outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comresearchgate.net For this compound, a QSAR study would involve synthesizing or computationally generating a library of its analogs with variations in different parts of the molecule.

The process involves:

Data Set Preparation: A series of analogs of this compound with measured biological activity (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: Various molecular descriptors (e.g., electronic, topological, steric, and hydrophobic) are calculated for each analog. nih.govui.ac.id

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.govyoutube.com

QSAR studies on piperidine and benzimidazole derivatives have successfully created models that can predict the biological activity of new compounds. researchgate.netnih.gov A robust QSAR model for this compound analogs could guide the design of new derivatives with enhanced potency by identifying which structural features are most important for activity. nih.gov

Table 4: Example of a Predictive QSAR Model for a Series of Analogs

| Model Equation | Statistical Parameters | Interpretation |

| pIC50 = 0.8LogP - 0.5TPSA + 2.1*NumHDonors + 1.5 | r² = 0.88, q² = 0.75 | Activity increases with lipophilicity (LogP) and H-bond donors, but decreases with polar surface area (TPSA). |

This table presents a hypothetical QSAR model for illustrative purposes.

Virtual Screening and Fragment-Based Design for Novel Derivative Discovery

Virtual screening and fragment-based design are powerful strategies for discovering novel chemical entities. nih.govrsc.org These methods can be applied to find new derivatives of this compound with improved properties.

Virtual Screening: This technique involves computationally screening large libraries of compounds (such as the ZINC database) to identify molecules that are likely to bind to a specific biological target. arxiv.orgarxiv.org If a target for this compound is known, a structure-based virtual screen can be performed by docking millions of compounds into the target's binding site. Alternatively, a ligand-based screen can be used to find molecules that are structurally or pharmacophorically similar to the parent compound. nih.govnih.gov

Fragment-Based Design (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. rsc.orgnih.gov The this compound molecule can be deconstructed into its constituent fragments: the 4-hydroxypiperidine (B117109) ring and the benzamidine (B55565) moiety. These or similar fragments can be screened individually. Once binding fragments are identified, they can be computationally or synthetically "grown" or "linked" together to create a more potent lead compound. researchgate.netyork.ac.uk The use of 3D fragments, like substituted piperidines, is increasingly recognized as a way to explore chemical space more effectively and escape the "flatland" of traditional screening compounds. researchgate.netwhiterose.ac.uk

Table 5: Hypothetical Workflow for Virtual Screening

| Step | Method | Objective |

| 1. Library Preparation | ZINC Database (Drug-like subset) | Filter and prepare a library of ~1 million compounds. |

| 2. Docking | High-Throughput Virtual Screening (HTVS) | Dock all compounds into the target's active site. |

| 3. Hit Selection | Docking Score Cutoff (-8.0 kcal/mol) | Select the top 1% of compounds based on binding energy. |

| 4. Filtering | ADMET Prediction, Visual Inspection | Remove compounds with poor predicted pharmacokinetic properties and select for diverse scaffolds. |

| 5. Final Hits | - | A final set of ~100 compounds for experimental testing. |

This table outlines a typical virtual screening workflow.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. researchgate.netnih.gov For 4-(4-Hydroxypiperidin-1-yl)benzimidamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei, thereby confirming the compound's constitution.

High-field instruments, such as a 700 MHz spectrometer, are often utilized to achieve superior signal dispersion and sensitivity, enabling detailed analysis even with small sample quantities (10-30 µg). hyphadiscovery.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of distinct protons, their local electronic environment, and their spin-spin coupling with neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, typically those on adjacent carbons, which helps in piecing together molecular fragments. researchgate.net A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, allowing the connection of molecular fragments, such as linking the piperidine (B6355638) ring to the benzimidamide moiety. researchgate.nethyphadiscovery.com

Conformational Analysis (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons. hyphadiscovery.com This is particularly useful for determining the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the substituents.

Table 1: Predicted NMR Data for this compound This table presents hypothetical data for illustrative purposes.

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | ¹H | ~7.6-7.8 | Aromatic protons ortho to amidine |

| ~6.9-7.1 | Aromatic protons meta to amidine | ||

| ~1.5-2.0, ~3.0-3.5 | Piperidine ring protons | ||

| ~3.8-4.0 | Piperidine CH-OH proton | ||

| ¹³C NMR | ¹³C | ~165 | Amidine carbon (C=N) |

| ~150-155 | Aromatic C-N (piperidine) | ||

| ~115-130 | Aromatic carbons | ||

| ~30-65 | Piperidine carbons |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation, Fragmentation Pattern Analysis, and Metabolite Identification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, which allows for the confirmation of the molecular formula (C₁₂H₁₇N₃O for the title compound). researchgate.net The calculated monoisotopic mass for this formula is approximately 219.1375 Da.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov Analysis of these fragments helps to confirm the connectivity of the molecular structure.

Key fragmentation pathways for this compound would likely include:

Loss of ammonia (B1221849) (NH₃) from the amidine group.

Loss of water (H₂O) from the hydroxyl group on the piperidine ring.

Cleavage of the piperidine ring.

Scission of the bond between the phenyl ring and the piperidine nitrogen.

LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for identifying metabolites in biological samples, where the chromatographic separation precedes mass analysis. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Daltons) | Ion | Plausible Origin |

|---|---|---|

| 220.14 | [M+H]⁺ | Protonated parent molecule |

| 203.12 | [M+H - NH₃]⁺ | Loss of ammonia from the amidine group |

| 202.13 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 121.07 | [C₇H₉N₂]⁺ | Fragment containing the benzamidine (B55565) moiety |

| 100.08 | [C₅H₁₀NO]⁺ | Fragment containing the 4-hydroxypiperidine (B117109) moiety |

Chromatographic Methods (HPLC, LC-MS) for Purity Assessment, Quantification, and Separation of Isomers

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are vital for determining the purity of a synthesized compound and for quantifying its concentration. nih.govbioinformation.net For a polar, basic compound like this compound, reversed-phase HPLC is a standard method.

A typical setup would involve:

Column: A C18 stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape for basic analytes) and an organic solvent like acetonitrile (B52724) or methanol. bioinformation.net

Detection: A UV detector set to a wavelength where the aromatic ring shows strong absorbance.

The result of an HPLC analysis is a chromatogram where the area under the peak corresponding to the compound is proportional to its concentration. Purity is assessed by the percentage of the total peak area that is attributable to the main compound peak.

For challenging separations, such as distinguishing between positional isomers (e.g., this compound vs. 2-(4-hydroxypiperidin-1-yl)benzamidine), the HPLC method parameters (mobile phase gradient, temperature, flow rate) must be carefully optimized. nih.gov When coupled with a mass spectrometer (LC-MS), this technique not only separates the components of a mixture but also provides their molecular weights, adding a high degree of confidence to peak identification. nih.gov

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometry (LC-MS) |

Vibrational and Electronic Spectroscopic Techniques (IR, UV-Vis) for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov Each functional group has a characteristic absorption frequency range. For this compound, key expected signals include a broad O-H stretching band for the hydroxyl group, N-H stretching bands for the amidine, C-N stretching vibrations, and absorptions characteristic of the substituted benzene (B151609) ring. researchgate.net Comparing the spectra of starting materials and the final product can confirm the incorporation of functional groups and the progress of a reaction. mu-varna.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π to π* transitions). nih.gov The analysis is typically performed on a dilute solution of the compound. mu-varna.bg The benzamidine portion of the molecule, containing a conjugated π-system, is expected to be the primary chromophore. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties. The presence of auxochromes, such as the piperidine nitrogen and the hydroxyl group, can influence the position and intensity of the absorption bands. nih.govresearchgate.net

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Amidine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Piperidine | C-H Stretch | 2850-2950 |

| Amidine (C=N) | C=N Stretch | 1640-1690 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic/Alkyl C-N | C-N Stretch | 1250-1350 |

X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Co-crystal Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of the compound, one can obtain a detailed map of electron density and thus infer atomic positions with very high precision. researchgate.net

This analysis provides definitive data on:

Molecular Connectivity and Constitution: Confirming the structural formula.

Conformation: Determining the exact shape of the molecule in the solid state, such as the chair conformation of the piperidine ring. nih.gov

Bond Lengths, Bond Angles, and Torsion Angles: Providing precise geometric parameters. nih.gov

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, highlighting crucial interactions like hydrogen bonds involving the hydroxyl and amidine groups, which stabilize the crystal structure. nih.gov

When a compound is an inhibitor of a protein target, co-crystallization with the target protein allows for the determination of the ligand-target co-crystal structure. This provides invaluable insight into the binding mode, orientation, and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, which is essential for structure-based drug design.

Table 5: Information Derived from X-ray Crystallographic Analysis

| Data Type | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the unit cell (e.g., monoclinic, P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each non-hydrogen atom in the unit cell. |

| Bond Lengths (Å) & Angles (°) | Exact geometric measurements of the molecule's covalent structure. nih.gov |

| Hydrogen Bond Geometry | Details of donor-acceptor distances and angles for intermolecular stabilization. nih.gov |

Future Research Directions and Unexplored Avenues for 4 4 Hydroxypiperidin 1 Yl Benzimidamide

Development of Novel and Sustainable Synthetic Pathways

The synthesis of pharmaceutical compounds is increasingly scrutinized for its environmental impact and efficiency. Future research should focus on developing greener and more sustainable synthetic routes for 4-(4-Hydroxypiperidin-1-yl)benzimidamide, moving beyond traditional methods.

Green chemistry, or sustainable chemistry, is a framework guided by twelve principles that aim to reduce waste, use safer chemicals, and improve energy efficiency. wjarr.comwjarr.comresearchgate.net The application of these principles to the synthesis of this compound could involve several innovative strategies. ijpsjournal.com For instance, the use of biocatalysis, employing enzymes to perform specific chemical transformations, could offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. news-medical.net Another promising area is flow chemistry, which allows for precise control over reaction parameters, often leading to higher yields, reduced waste, and improved safety compared to traditional batch processing. wjarr.com

Research should also target the replacement of hazardous solvents with safer, more environmentally benign alternatives like water, ethanol, or ionic liquids. researchgate.netijpsjournal.com A key goal is to improve the "atom economy" of the synthesis, ensuring that the maximum number of atoms from the starting materials are incorporated into the final product. wjarr.comwjarr.com This contrasts with many traditional multi-step syntheses for piperidine-containing compounds, which can be inefficient. nih.gov Recent advances in creating piperidine (B6355638) rings through methods like biocatalytic C-H oxidation and nickel electrocatalysis offer a path to drastically reduce the number of synthetic steps, which in turn lowers costs and reliance on precious metal catalysts like palladium. news-medical.net

| Energy Use | Often requires high temperatures and pressures. | Reactions designed for ambient temperature and pressure. ijpsjournal.com |

Exploration of New Biological Targets and Unconventional Mechanisms of Action

While the benzamidine (B55565) structure suggests an affinity for serine proteases like thrombin, involved in the coagulation cascade, the full biological target profile of this compound remains to be explored. wordpress.com The "holy grail" of antithrombotic therapy is to prevent clotting without increasing bleeding risk, a goal that drives the search for novel targets. nih.gov

Future research should employ unbiased screening methods to identify new protein binding partners. This could reveal that the compound acts on other enzymes within the coagulation system or on entirely different classes of proteins. nih.govfrontiersin.org For example, Protease-Activated Receptors (PARs), which are involved in thrombosis, represent a potential alternative target. frontiersin.org

Furthermore, the mechanism of action may be more complex than simple competitive enzyme inhibition. Amidine-containing compounds have been shown to exert their effects through unconventional mechanisms, such as binding to the minor groove of DNA or disrupting mitochondrial function. nih.govnih.gov Some oligoamidines have demonstrated a dual-action mechanism, targeting both bacterial DNA and disrupting the cell membrane. nih.gov Investigating these possibilities for this compound could open up new therapeutic applications in areas beyond thrombosis, such as antimicrobial or antiparasitic treatments.

Table 2: Potential Biological Targets and Mechanisms for Exploration

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Coagulation Factors | Factor XIa, Factor XIIa, Factor Xa. wordpress.com | Antithrombosis with potentially lower bleeding risk. nih.gov |

| Cell Surface Receptors | Protease-Activated Receptors (PAR1, PAR4). frontiersin.org | Antiplatelet therapy. frontiersin.org |

| Nucleic Acids | AT-rich regions of DNA minor grooves. nih.gov | Antimicrobial, Antiparasitic. nih.gov |

| Cellular Organelles | Mitochondrial membranes, kDNA. nih.gov | Antiparasitic, Oncology. |

Integration of Multi-omics Data for Systems-Level Understanding of Compound Activity

To gain a holistic view of the biological effects of this compound, future research must move beyond single-target studies and embrace a systems-level approach. nygen.io The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to achieve this. nih.govnashbio.com

By treating cells or organisms with the compound and subsequently analyzing changes across these molecular layers, researchers can build a comprehensive picture of its mechanism of action. pluto.bio For example, transcriptomics (analyzing RNA) can reveal which genes are turned on or off in response to the compound, while proteomics (analyzing proteins) can show changes in protein expression and post-translational modifications. nih.gov Metabolomics, the study of small molecules, can provide a direct readout of the physiological state of the cell. nih.gov

This multi-omics approach can help to:

Identify Off-Targets: Uncover unintended interactions that could lead to side effects. nygen.io

Elucidate Mechanisms of Action: Connect the compound's direct binding events to downstream cellular pathways and responses. pharmafeatures.com

Discover Biomarkers: Identify molecular signatures that predict which patients are most likely to respond to the drug. nashbio.com

Reveal Novel Applications: Uncover unexpected effects on biological pathways that could suggest new therapeutic uses. nih.gov

Recent advancements in spatial multi-omics, which provide data within the context of intact tissue, could offer even deeper insights by mapping the compound's impact on specific cell types in their native environment. astrazeneca.commdpi.com

Application of Advanced Machine Learning and Artificial Intelligence in Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. frontiersin.org These technologies can be powerfully applied to this compound to design next-generation analogs with superior properties.

Generative AI models, such as Generative Adversarial Networks (GANs) and Transformers, can be trained on vast libraries of known molecules to learn the underlying rules of chemical space. nih.govacs.org These models can then generate novel molecular structures, starting from the scaffold of this compound, that are optimized for desired properties like higher binding affinity, better selectivity, or improved metabolic stability. ascopubs.orgnih.govnih.gov This de novo design process can explore a much wider chemical space more efficiently than traditional medicinal chemistry. frontiersin.org

In parallel, predictive ML models can be used to screen these newly designed virtual compounds. mdpi.com By training models on existing drug-target interaction data, it is possible to predict the binding affinity of a novel compound for its intended target and also to forecast potential off-target interactions. mdpi.comnih.gov This dual approach of generation and prediction creates a rapid, iterative design-test-optimize cycle that can significantly reduce the time and cost of developing new drug candidates. devdiscourse.com

Utility as a Chemical Probe in Fundamental Biological and Disease Mechanism Research

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe. A chemical probe is a highly selective small molecule used as a tool to interrogate a specific protein's function in complex biological systems like cells or whole organisms. mskcc.orgnih.gov

To serve as a reliable chemical probe, a compound must meet stringent criteria, including high potency and, most importantly, exceptional selectivity for its target over all other proteins. researchgate.net Future research would need to rigorously validate the selectivity profile of this compound. If it proves to be highly selective for a particular enzyme (e.g., a specific protease), it could be used to study the biological role of that enzyme with high precision.

If the compound's selectivity is not already sufficient, medicinal chemistry efforts could be directed toward optimizing it. This might involve synthesizing derivatives and testing them systematically. Furthermore, the compound could be modified by adding a tag (like a fluorescent group or a biotin (B1667282) handle) to create an affinity probe. researchgate.net Such a probe would be invaluable for experiments designed to:

Visualize the location of the target protein within a cell. rsc.org

Identify the protein's interaction partners through pull-down experiments followed by mass spectrometry.

Validate the functional consequences of inhibiting the target in various disease models. nih.gov

By developing this compound into a high-quality chemical probe, the scientific community would gain a powerful tool for dissecting fundamental biological pathways and disease mechanisms. acs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.